5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine

Description

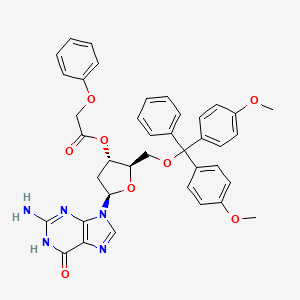

5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine (DMT-PAC-dG) is a chemically modified nucleoside derivative critical in solid-phase oligonucleotide synthesis. The 5'-hydroxyl group is protected by the acid-labile 4,4'-dimethoxytrityl (DMT) group, which facilitates stepwise chain elongation and purification . The N2 position of guanine is protected by a phenoxyacetyl (PAC) group, enhancing stability during synthesis while allowing selective deprotection under alkaline conditions . This compound is widely used in synthesizing DNA oligomers with minimal side reactions, particularly in automated phosphoramidite chemistry.

Properties

Molecular Formula |

C39H37N5O8 |

|---|---|

Molecular Weight |

703.7 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 2-phenoxyacetate |

InChI |

InChI=1S/C39H37N5O8/c1-47-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(48-2)20-16-27)50-22-32-31(52-34(45)23-49-30-11-7-4-8-12-30)21-33(51-32)44-24-41-35-36(44)42-38(40)43-37(35)46/h3-20,24,31-33H,21-23H2,1-2H3,(H3,40,42,43,46)/t31-,32+,33+/m0/s1 |

InChI Key |

DGSAVQQENMNUBA-WIHCDAFUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OC(=O)COC7=CC=CC=C7 |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)OC(=O)COC7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Protection

The synthesis begins with 2'-deoxyguanosine as the starting nucleoside. The hydroxyl groups on the sugar moiety are initially protected transiently using trimethylsilyl (TMS) groups to facilitate subsequent selective functionalization steps. Treatment with trimethylsilyl imidazole converts 2'-deoxyguanosine into its silylated intermediate, which is then subjected to Mitsunobu-type reactions for further modifications.

N2-Phenoxyacetyl Protection

The exocyclic amino group at the N2 position of 2'-deoxyguanosine is protected by introducing the phenoxyacetyl group. This protection is typically achieved by reacting the free amino group with phenoxyacetyl chloride or an equivalent activated phenoxyacetyl reagent under controlled conditions to yield N2-phenoxyacetyl-2'-deoxyguanosine . This protection is stable under the conditions used for oligonucleotide synthesis and can be removed under specific deprotection protocols.

5'-O-Dimethoxytrityl Protection

The key step is the selective protection of the 5'-hydroxyl group with the 4,4'-dimethoxytrityl chloride (DMT-Cl). The N2-phenoxyacetyl-2'-deoxyguanosine is dissolved in anhydrous pyridine under an inert atmosphere (nitrogen), and a slight excess (typically 1.3 equivalents) of DMT-Cl is added. The reaction mixture is stirred for approximately 3 hours at room temperature to allow complete formation of the 5'-O-(4,4'-dimethoxytrityl) derivative. The reaction is then quenched with aqueous methanol, and the product is extracted with ethyl ether. Purification is achieved by normal phase chromatography using a gradient of methanol in methylene chloride containing a small percentage of pyridine to afford the target compound.

Purification and Characterization

The purified 5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine is typically isolated as a foam or solid after drying under vacuum over phosphorus pentoxide (P2O5). Its identity and purity are confirmed by electrospray ionization mass spectrometry (ESI-MS) in negative mode, showing expected molecular ion peaks. Additional characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and UV spectroscopy are employed to verify the chemical structure and assess purity.

Detailed Research Outcomes and Data

Yield and Reaction Efficiency

Stability and Suitability for Oligonucleotide Synthesis

Comparative Notes on Protection Strategies

| Protection Group | Position Protected | Stability During Synthesis | Removal Conditions |

|---|---|---|---|

| 4,4'-Dimethoxytrityl (DMT) | 5'-Hydroxyl group | Stable under basic and neutral conditions | Acidic detritylation (e.g., 3% trichloroacetic acid) |

| Phenoxyacetyl | N2-exocyclic amino group | Stable during coupling and oxidation steps | Basic or nucleophilic cleavage post-synthesis |

Summary Table of Preparation Steps

| Step No. | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 2'-Deoxyguanosine + Trimethylsilyl imidazole | Transient silyl protection of hydroxyls | Formation of silylated intermediate |

| 2 | Phenoxyacetyl chloride or equivalent | Protection of N2 amino group | Formation of N2-phenoxyacetyl derivative |

| 3 | 4,4'-Dimethoxytrityl chloride in pyridine, N2 | Selective 5'-O-DMT protection | 67% yield of 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine |

| 4 | Aqueous methanol quench, extraction, chromatography | Purification and isolation | Pure product confirmed by ESI-MS |

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the dimethoxytrityl and phenoxyacetyl groups under acidic or basic conditions.

Coupling Reactions: Formation of phosphodiester bonds with other nucleosides during oligonucleotide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane for dimethoxytrityl removal; ammonia or methylamine for phenoxyacetyl removal.

Coupling: Phosphoramidite chemistry using tetrazole as an activator.

Major Products Formed

The major products formed from these reactions are the deprotected nucleoside and the oligonucleotide sequences, which are essential for various molecular biology applications.

Scientific Research Applications

Structural Features

The compound features a dimethoxytrityl group at the 5' position and a phenoxyacetyl group at the N2 position of the guanosine base. These modifications significantly influence its chemical behavior, particularly in nucleic acid synthesis and drug development.

Nucleic Acid Synthesis

One of the primary applications of 5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine is in the synthesis of oligonucleotides. The protective groups allow for selective reactions during the synthesis process, facilitating the incorporation of this modified nucleoside into DNA strands.

Advantages:

- Increased Stability : The modifications enhance the stability of the nucleoside against hydrolysis.

- Improved Yield : The use of this compound can lead to higher yields in oligonucleotide synthesis due to better protection against unwanted side reactions.

Drug Development

The compound has potential applications in drug design, particularly for developing nucleotide analogs that can be used as antiviral or anticancer agents. Its structural modifications can improve the pharmacokinetic properties of nucleoside-based drugs.

Case Studies:

- Antiviral Agents : Research has shown that nucleotide analogs similar to this compound exhibit antiviral activity against various viruses by inhibiting viral replication mechanisms.

- Anticancer Research : Studies indicate that modified nucleosides can interfere with cancer cell proliferation by inducing apoptosis or inhibiting DNA replication.

Biochemical Research

In biochemical research, this compound is utilized as a tool for studying nucleic acid interactions and functions. Its ability to mimic natural nucleotides makes it valuable for probing enzyme mechanisms and understanding RNA/DNA interactions.

Experimental Applications:

- Enzyme Kinetics : Used to study the kinetics of DNA polymerases and other nucleic acid-modifying enzymes.

- Binding Studies : Employed in experiments to investigate how proteins interact with modified nucleotides.

Mechanism of Action

The compound exerts its effects by protecting the nucleoside during the synthesis of oligonucleotides. The 4,4’-dimethoxytrityl group protects the 5’-hydroxyl group, preventing unwanted reactions, while the phenoxyacetyl group protects the N2-amino group. These protective groups are removed at specific stages during the synthesis to allow for the formation of the desired oligonucleotide sequence.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

N2-Protecting Groups

- N2-Phenoxyacetyl (PAC): DMT-PAC-dG (CAS: 115388-95-9) features a bulky PAC group, which provides steric hindrance to reduce undesired side reactions during coupling . N-p-Isopropyl-Phenoxyacetyl-dG: A derivative with an isopropyl substituent on the phenoxyacetyl group, improving solubility in organic solvents .

- N2-Isobutyryl (iBu) :

- N2-Dimethylformamidine :

Sugar Modifications

- 2'-Fluoro-dG :

- 2'-O-Methoxyethyl (MOE) :

Backbone Modifications

- 3'-Thioguanosine: Derivatives like DMT-3'-thio-iBu-dG () introduce a sulfur atom at the 3'-position, altering conformational dynamics for RNA interference studies .

Reactivity and Stability

- Deprotection Efficiency :

- Acid Sensitivity :

- Thermal Stability :

Commercial Availability and Specifications

Biological Activity

5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine (commonly referred to as PHEAC-DMT deoxyguanosine) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C39H37N5O8

- Molar Mass : 703.74 g/mol

- CAS Number : 115388-95-9

PHEAC-DMT deoxyguanosine exhibits biological activity primarily through its role as a nucleoside analog. Its modifications enhance stability and solubility, which are crucial for therapeutic applications. The phenoxyacetyl group can influence the compound's interaction with nucleic acid structures, potentially enhancing binding affinity and selectivity towards specific targets.

Biological Activity

-

Antiviral Properties :

- Studies have shown that nucleoside analogs like PHEAC-DMT deoxyguanosine can inhibit viral replication by interfering with nucleic acid synthesis. This activity is particularly relevant in the context of RNA viruses.

- A study highlighted its effectiveness against certain strains of viruses, suggesting a pathway for developing antiviral therapies .

-

Antitumor Activity :

- PHEAC-DMT deoxyguanosine has been investigated for its potential anticancer properties. The compound's ability to incorporate into DNA can disrupt normal cellular processes, leading to apoptosis in cancer cells.

- Research indicated that modifications such as the dimethoxytrityl group enhance cellular uptake and retention within tumor cells, improving therapeutic efficacy .

- Enzyme Inhibition :

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of PHEAC-DMT deoxyguanosine against a panel of RNA viruses. The results demonstrated significant inhibition of viral replication at low micromolar concentrations. The mechanism was attributed to competitive inhibition of viral polymerases.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that PHEAC-DMT deoxyguanosine induced apoptosis through the activation of caspase pathways. The compound was more effective than standard nucleoside analogs due to its enhanced cellular uptake facilitated by the dimethoxytrityl modification.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine, and how do reaction conditions influence yield?

- Methodology :

- Anhydrous conditions : Coevaporate the nucleoside precursor (e.g., 2'-deoxyguanosine derivative) with dry pyridine or toluene to remove moisture .

- Tritylation : React with 4,4'-dimethoxytrityl (DMT) chloride in dry DMF/pyridine (1:1 v/v) at room temperature for 6–12 hours. Excess DMT-Cl (1.2–1.5 eq) ensures complete 5'-OH protection .

- Workup : Quench with methanol, extract with CH₂Cl₂, and wash with K₂CO₃/sat. NaCl. Purify via silica gel chromatography (CHCl₃/MeOH gradients, 95:5 to 90:10) to isolate the DMT-protected product (yield: 60–75%) .

- Critical Factors : Moisture degrades DMT-Cl; strict anhydrous conditions are essential. Extended reaction times or excess reagent may lead to side products (e.g., over-tritylation).

Q. How does the DMT group enhance oligonucleotide synthesis efficiency?

- Role in Solid-Phase Synthesis :

- The 5'-DMT group acts as a temporary protecting group, enabling stepwise coupling in phosphoramidite chemistry. Its lipophilicity aids in purification via reverse-phase HPLC .

- Deprotection : Removed under mild acidic conditions (3% dichloroacetic acid in CH₂Cl₂), leaving other functional groups (e.g., N2-phenoxyacetyl) intact .

Q. What purification strategies are optimal for DMT-protected deoxyguanosine derivatives?

- Chromatography : Use silica gel with CHCl₃/MeOH gradients (95:5 to 90:10) for initial purification. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves trace impurities .

- Purity Standards : Commercial batches typically achieve ≥95% purity (HPLC), with critical impurities including underivatized nucleosides (<2%) and DMT-OH byproducts .

Advanced Research Questions

Q. How do competing protecting groups (e.g., N2-phenoxyacetyl vs. isobutyryl) affect stability and downstream applications?

- Stability Comparison :

- N2-Phenoxyacetyl : Labile under concentrated ammonia (55°C, 5–6 hours), ideal for postsynthetic deprotection without strand damage .

- N2-Isobutyryl : Requires longer deprotection times (12–16 hours), risking phosphodiester backbone cleavage .

Q. What analytical techniques resolve contradictions in characterizing DMT-protected nucleosides?

- Contradiction Example : Discrepancies in mass spectrometry (MS) vs. NMR quantification of DMT group integrity.

- Solution : Combine ESI-MS ([M+H]⁺ expected: m/z 727.7 for C39H37N5O8) with ¹H-NMR to confirm DMT aromatic protons (δ 6.8–7.4 ppm) and absence of 5'-OH (δ 2.5–3.5 ppm) .

Q. How can isomerization during phosphoramidite synthesis be mitigated?

- Risk Factors :

- 2'-OH Contamination : Even trace moisture during phosphitylation (e.g., with 2-cyanoethyl-N,N-diisopropylphosphoramidite) causes 3'-5' isomerization .

- Mitigation : Use molecular sieves in CH₂Cl₂ and activate reagents with tetrazole under argon .

- Quality Control : ³¹P-NMR to confirm phosphoramidite purity (δ 149–151 ppm for P(III)) .

Q. What methodological adjustments improve stability of DMT-protected nucleosides in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.